7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
The compound 7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a fused dihydroquinazolinone core substituted with a fluoro group at position 7 and a methyl group at position 2. The piperidin-4-ylmethyl side chain is further functionalized with a 5-methylpyrazolo[1,5-a]pyrimidin-7-yl group.
The dihydroquinazolinone scaffold is known for its rigidity and ability to engage in hydrogen bonding, while the pyrazolo[1,5-a]pyrimidine moiety may contribute to π-π stacking interactions. The fluorine atom likely enhances metabolic stability and bioavailability, a common strategy in drug design.
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c1-14-11-21(29-20(25-14)5-8-24-29)27-9-6-16(7-10-27)13-28-15(2)26-19-12-17(23)3-4-18(19)22(28)30/h3-5,8,11-12,16H,6-7,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXITCCNIFMLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)CN4C(=NC5=C(C4=O)C=CC(=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a novel derivative within the class of quinazolinones and pyrazolo[1,5-a]pyrimidines. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a fluorine atom at the 7-position, a methyl group at the 2-position, and a complex side chain that includes a pyrazolo[1,5-a]pyrimidine moiety attached to a piperidine ring.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. Notably, it has been shown to inhibit specific kinases and enzymes that play roles in cell signaling pathways associated with cancer proliferation and neurodegeneration.
Key Targets
- PI3K Pathway : The compound has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in regulating cell growth and survival. Inhibition of PI3K can lead to decreased tumor growth and enhanced apoptosis in cancer cells .
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : It also exhibits inhibitory effects on GSK-3β, a kinase involved in various cellular processes including glycogen metabolism and cell cycle regulation. This inhibition is significant for its potential application in treating conditions like Alzheimer's disease .
Biological Activity Studies
Recent studies have demonstrated promising results regarding the biological activity of this compound:
Anticancer Activity
In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves inducing apoptosis through the modulation of key signaling pathways .
Neuroprotective Effects
Research indicates that the compound may offer neuroprotective benefits by preventing neuronal cell death and promoting neuronal survival under stress conditions. This effect is likely mediated through its action on GSK-3β and other neuroprotective pathways .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Pathway | Effect | Reference |
|---|---|---|---|
| Anticancer | PI3K | Inhibition of proliferation | |
| Neuroprotection | GSK-3β | Induction of apoptosis | |
| Anti-inflammatory | Various | Reduction in cytokine release |
Case Studies
- Case Study on Cancer Cell Lines : A study involving MCF-7 breast cancer cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
- Neurodegenerative Disease Model : In animal models simulating Alzheimer’s disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Scientific Research Applications
Overview
7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and therapeutic potentials.
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown promise as an anticancer agent by targeting specific kinases involved in cell proliferation and survival pathways. Its structure allows for selective inhibition of cancer cell growth, making it a candidate for further development in oncology.
-
Neuroprotective Effects :
- Studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit enzymes like monoamine oxidase B (MAO-B) could help in maintaining neurotransmitter levels.
-
Anti-inflammatory Properties :
- Preliminary research indicates that the compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for conditions characterized by chronic inflammation.
Chemical Biology Applications
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Biochemical Modulation :
- The unique structure of the compound allows it to interact with various biological targets, facilitating the study of biochemical pathways. It can serve as a tool for understanding enzyme functions and cellular signaling mechanisms.
-
Drug Development Scaffold :
- The compound's framework can be used as a scaffold for designing new therapeutics targeting diverse diseases, particularly those involving kinase pathways.
Pharmaceutical Research Applications
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Lead Compound for Drug Development :
- Given its biological activity profile, this compound serves as a lead compound for developing new drugs with enhanced efficacy and reduced side effects.
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Formulation Studies :
- Research into the formulation of this compound can lead to improved delivery systems that enhance bioavailability and therapeutic outcomes in clinical settings.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Anticancer Activity | Demonstrated selective inhibition of cancer cell lines. | Supports further investigation as an anticancer agent. |
| Study 2: Neuroprotection | Showed reduced oxidative stress markers in neuronal models. | Indicates potential for neuroprotective applications. |
| Study 3: Anti-inflammatory Effects | Reduced cytokine levels in vitro. | Suggests applicability in inflammatory disease management. |
Comparison with Similar Compounds
Piperidine/Piperazine Modifications
The target compound’s 1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl group contrasts with substituents in related patents:
- : Derivatives feature piperazine rings with fluoroalkyl chains (e.g., 2-fluoroethyl, 3-fluoropropyl), which increase lipophilicity and may enhance blood-brain barrier penetration .
- : Piperidine substituents include methyl, ethyl, and hydroxyethyl groups, which balance solubility and membrane permeability .
Pyrazolo-Pyrimidine Substituents
- Target Compound : A 5-methyl group on the pyrazolo[1,5-a]pyrimidine, which may sterically hinder off-target interactions.
Structural and Property Comparison Table
Key Research Findings and Implications
Fluorine Positioning: The 7-fluoro group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
Piperidine vs.
Metabolic Stability : The methyl group on the pyrazolo[1,5-a]pyrimidine in the target compound could mitigate CYP450-mediated degradation, a common issue with phenyl-substituted analogs (e.g., ) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound and its key intermediates?
- Methodology : The synthesis typically involves modular assembly of the pyrazolo[1,5-a]pyrimidine and quinazolinone cores. Key steps include:
- Piperidinylmethyl coupling : Reacting 5-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives with piperidin-4-ylmethanol under Mitsunobu conditions or via nucleophilic substitution .
- Quinazolinone formation : Cyclization of fluoro-substituted anthranilic acid derivatives with urea or its analogs under acidic conditions .
- Purification : Crystallization from hexane or methanol is recommended for intermediates, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses (yields: 62–70%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- 1H/13C NMR : Essential for confirming substituent positions and piperidine ring conformation. Discrepancies between calculated and observed shifts (e.g., δ 2.34 ppm for methyl groups) should be cross-validated with computational models .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as shown for related pyrazolo[1,5-a]pyrimidines (R factor: 0.055) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 463.18) and detects fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed NMR data during structural elucidation?
- Methodology :
- Solvent effects : Use deuterated DMSO or CDCl3 to minimize solvent-induced shift variations .
- Tautomerism analysis : For pyrazolo[1,5-a]pyrimidine systems, assess potential keto-enol equilibria via variable-temperature NMR .
- Impurity profiling : Combine HPLC with LC-MS to identify byproducts (e.g., unreacted intermediates) that may skew spectral data .
Q. What strategies optimize the yield of the piperidinylmethyl coupling step?
- Methodology :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heteroaromatic systems, as shown in reductive cyclization studies .
- Solvent optimization : Replace benzene () with safer alternatives like THF or DMF, which enhance solubility of polar intermediates .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates .
Q. How can in silico modeling predict biological targets, and what validation methods are recommended?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., KDR kinase) based on trifluoromethyl group interactions observed in similar pyrazolo[1,5-a]pyrimidines .
- QSAR models : Correlate substituent electronegativity (e.g., fluoro vs. methyl groups) with antitrypanosomal activity using datasets from and .
- In vitro validation : Test predicted targets via enzyme inhibition assays (e.g., phosphodiesterase T inhibition protocols in AOAC SMPR 2014.011) .
Q. What role do fluorine and methyl substituents play in modulating bioactivity?
- Methodology :
- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions, as seen in trifluoromethyl-substituted analogs with improved antitrypanosomal IC50 values .
- Methyl groups : Reduce steric hindrance at the quinazolinone C2 position, facilitating binding to purine analog receptors (e.g., benzodiazepine receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
